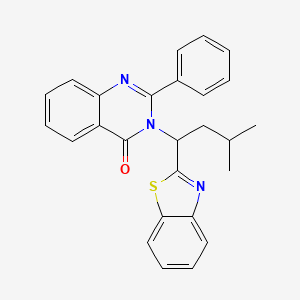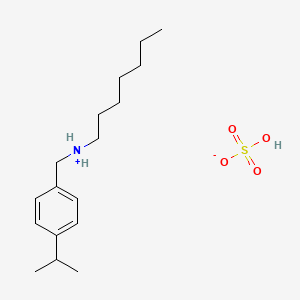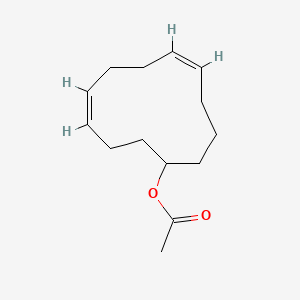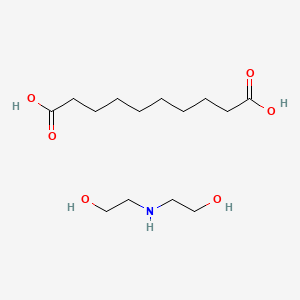
Einecs 282-256-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 282-256-5, also known as Sebacic acid 2,2’-iminodiethanol complex, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sebacic acid 2,2’-iminodiethanol complex involves the reaction of sebacic acid with 2,2’-iminodiethanol. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Sebacic acid 2,2’-iminodiethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sebacic acid 2,2’-iminodiethanol complex has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, lubricants, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Sebacic acid 2,2’-iminodiethanol complex exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, while its antioxidant properties could be attributed to its ability to scavenge free radicals.
Comparación Con Compuestos Similares
Sebacic acid 2,2’-iminodiethanol complex can be compared with other similar compounds, such as:
Sebacic acid: A dicarboxylic acid used in the production of polymers and plasticizers.
2,2’-Iminodiethanol: A compound used in the synthesis of surfactants and as a corrosion inhibitor.
The uniqueness of Sebacic acid 2,2’-iminodiethanol complex lies in its combined properties derived from both sebacic acid and 2,2’-iminodiethanol, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
84145-30-2 |
|---|---|
Fórmula molecular |
C14H29NO6 |
Peso molecular |
307.38 g/mol |
Nombre IUPAC |
decanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H18O4.C4H11NO2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6-3-1-5-2-4-7/h1-8H2,(H,11,12)(H,13,14);5-7H,1-4H2 |
Clave InChI |
MXBMZMIQYRQONB-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)NCCO |
Números CAS relacionados |
81189-11-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


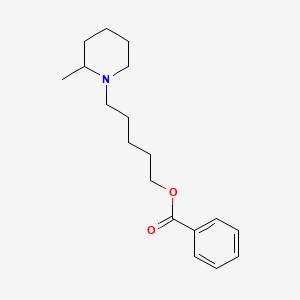

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
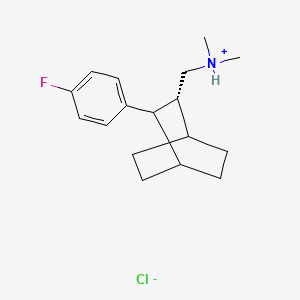
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
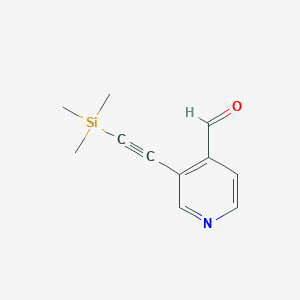
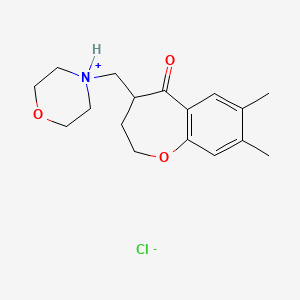
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
